Acetic acid cyano(6-methoxy-2-naphthyl)methyl ester
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Overview
Description
CMNA is an inhibitor of human and murine soluble epoxide hydrolase (sEH).
Scientific Research Applications
Application in Biomarker Studies
The compound has been utilized in developing test procedures for the determination of metabolites and potential biomarkers. For instance, a test procedure adapted for (2-methoxyethoxy)acetic acid (MEAA), a metabolite and proposed biomarker for exposure to certain compounds, involved esterification processes similar to those of Acetic acid cyano(6-methoxy-2-naphthyl)methyl ester. This study highlights the compound's relevance in toxicological assessments and biomarker studies (B'hymer, Keil, & Cheever, 2005).
Role in Metabolic and Enzymatic Studies
This compound is relevant in studies related to metabolism and enzyme activity. For instance, research on 2-naphthyl acetate demonstrated the importance of understanding the activity and isoenzymic patterns of nonspecific esterases in the liver during early stages of certain diseases, reflecting the significance of ester compounds in understanding cellular and enzymatic activities (Kaneko et al., 1974).
Analyzing Molecular Interactions and Drug Effects
The compound has been instrumental in analyzing molecular interactions and the effects of drugs. For example, studies on molecules with similar structural components to this compound, like 2-(6-methoxy-2-naphthyl) propionic acid, have provided insights into the molecular interactions with other compounds, which is crucial for understanding potential drug effects and interactions (Boost, 1975).
Implications in Pharmacokinetics and Drug Metabolism
The compound's structure and properties are relevant in pharmacokinetic and drug metabolism studies. Research on related compounds, such as 2-(6-methoxy-2-naphthyl) propionic acid, has elucidated aspects of drug absorption, plasma protein binding, and metabolic pathways, contributing to a broader understanding of drug kinetics and metabolism (Boost, 1975).
properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
[cyano-(6-methoxynaphthalen-2-yl)methyl] acetate |
InChI |
InChI=1S/C15H13NO3/c1-10(17)19-15(9-16)13-4-3-12-8-14(18-2)6-5-11(12)7-13/h3-8,15H,1-2H3 |
InChI Key |
OATDFBNXOINYPX-UHFFFAOYSA-N |
SMILES |
CC(OC(C#N)C1=CC=C2C=C(OC)C=CC2=C1)=O |
Canonical SMILES |
CC(=O)OC(C#N)C1=CC2=C(C=C1)C=C(C=C2)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CMNA; C-MNA; CM-NA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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